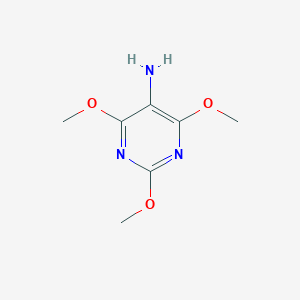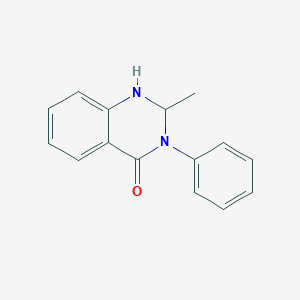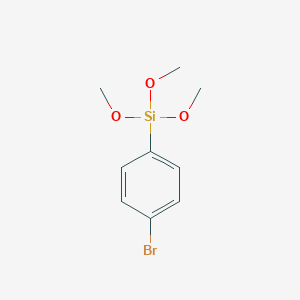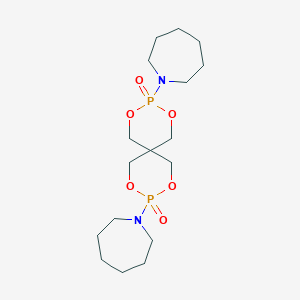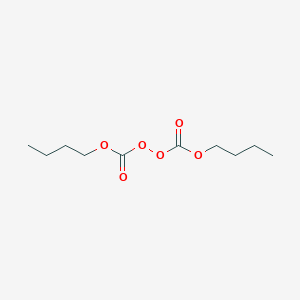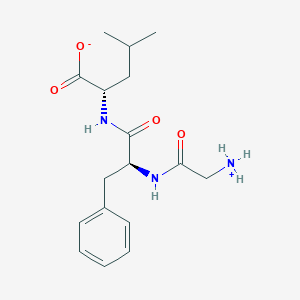
H-Gly-phe-leu-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-phe-leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The subsequent amino acids (phenylalanine and glycine) are added sequentially through coupling reactions. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like carbodiimides, and the protection of the amino group to prevent unwanted side reactions. The final product is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The use of environmentally friendly solvents and reagents is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: H-Gly-phe-leu-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tripeptide into its constituent amino acids.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation, while the peptide bonds can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Hydrolysis: Glycine, phenylalanine, and leucine.
Oxidation: Oxidized derivatives of phenylalanine.
Reduction: Reduced forms of the peptide bonds
Scientific Research Applications
H-Gly-phe-leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and cleavage, as well as peptide interactions.
Biology: The tripeptide is studied for its role in protein synthesis and degradation, as well as its interactions with enzymes and receptors.
Medicine: Peptides like this compound are explored for their potential therapeutic applications, including drug delivery systems and as bioactive compounds in treatments.
Industry: The compound is used in the development of biomaterials, such as hydrogels and nanostructures, for various applications .
Mechanism of Action
The mechanism of action of H-Gly-phe-leu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, peptides can inhibit enzyme activity or act as signaling molecules to trigger specific cellular responses .
Comparison with Similar Compounds
H-Gly-phe-leu-OH can be compared with other similar tripeptides, such as:
H-Gly-phe-met-OH (Glycyl-L-phenylalanyl-L-methionine): Similar structure but contains methionine instead of leucine.
H-Gly-phe-ala-OH (Glycyl-L-phenylalanyl-L-alanine): Contains alanine instead of leucine.
H-Gly-phe-val-OH (Glycyl-L-phenylalanyl-L-valine): Contains valine instead of leucine.
The uniqueness of this compound lies in its specific sequence of amino acids, which determines its structural and functional properties. The presence of leucine, a hydrophobic amino acid, contributes to the peptide’s stability and its interactions with hydrophobic regions of proteins .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-14(17(23)24)20-16(22)13(19-15(21)10-18)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGHHQGKPQYIL-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


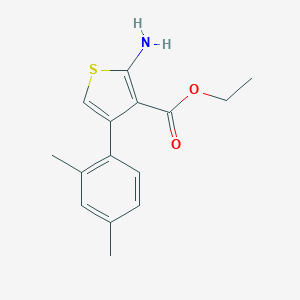


![(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane](/img/structure/B91094.png)
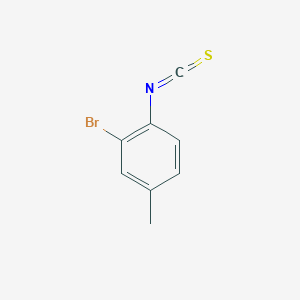
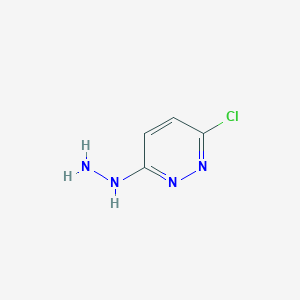
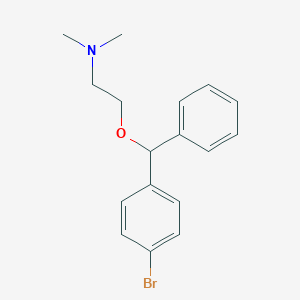
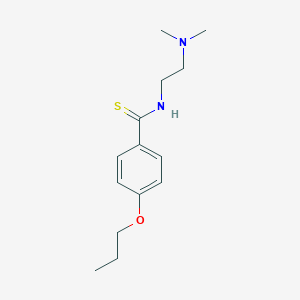
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
